molecular formula C8H8N2O2S B13070828 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13070828
M. Wt: 196.23 g/mol
InChI Key: XZVSXAQXQSHZAN-UHFFFAOYSA-N
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Description

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne and an amine. One common method involves the use of a thiazole-4-carboxylic acid derivative, which is reacted with but-2-yn-1-amine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile, with the mixture being heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its thiazole ring and alkyne group provide distinct reactivity patterns, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-(but-2-ynylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

XZVSXAQXQSHZAN-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC(=CS1)C(=O)O

Origin of Product

United States

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